CID-50930756
Description
CID-50930756 is a PubChem Compound Identifier (CID) representing a specific chemical entity. Typically, such identifiers correspond to small organic or organometallic molecules with defined molecular formulas, physicochemical properties, and biological or industrial applications. For instance, compounds like CAS 20358-06-9 (PubChem ID 2049887) and CAS 1046861-20-4 (PubChem ID 53216313) in the evidence share structural and functional similarities, suggesting this compound may belong to a class of heterocyclic or halogenated aromatic compounds .
Key parameters for this compound would likely include:
- Molecular formula: Based on analogs, this could involve aromatic rings with substituents such as halogens, sulfur, or nitrogen atoms.
- Physicochemical properties: High bioavailability scores (e.g., ~0.55), moderate solubility (e.g., 0.24–0.25 mg/mL), and logP values reflecting lipophilicity (e.g., 1.57–2.85) are common in similar compounds .
- Biological activity: Potential enzyme inhibition (e.g., CYP1A2) or BBB permeability, as seen in structurally related molecules .
Properties
CAS No. |
1363454-18-5 |
|---|---|
Molecular Formula |
C27H21N5O4S3 |
Molecular Weight |
575.676 |
IUPAC Name |
Ammonium 6-methyl-2-[2-[4-(pyridine-3-carbonylamino)phenyl]-1,3-benzothiazol-6-yl]-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C27H18N4O4S3.H3N/c1-15-4-10-21-23(24(15)38(33,34)35)37-27(31-21)17-7-11-20-22(13-17)36-26(30-20)16-5-8-19(9-6-16)29-25(32)18-3-2-12-28-14-18;/h2-14H,1H3,(H,29,32)(H,33,34,35);1H3 |
InChI Key |
XAFLARNJVXMNSL-UHFFFAOYSA-N |
SMILES |
O=S(C1=C(SC(C2=CC=C3N=C(C4=CC=C(NC(C5=CC=CN=C5)=O)C=C4)SC3=C2)=N6)C6=CC=C1C)([O-])=O.[NH4+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CID-50930756; CID50930756; CID 50930756 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Molecular Complexity : CAS 1046861-20-4 incorporates boron and halogens, enhancing electrophilic reactivity, whereas CAS 20358-06-9 features a sulfur-containing thiophene ring, influencing redox properties .
- Lipophilicity : Higher logP values in sulfur-containing compounds (e.g., CAS 20358-06-9) correlate with improved membrane permeability but reduced aqueous solubility .
- Bioactivity : Halogenation (e.g., fluorine in CAS 20358-06-9) often enhances metabolic stability and target binding, while boronates (e.g., CAS 1046861-20-4) are leveraged in cross-coupling reactions .
Research Findings and Limitations
- Divergent Solubility : Despite similar molecular weights, solubility varies due to polar functional groups (e.g., sulfur vs. boron) .
- Synthetic Challenges : Palladium-catalyzed methods for boronates require stringent anhydrous conditions, increasing production costs .
- Data Gaps : Direct experimental data for this compound (e.g., spectral characterization, in vitro assays) are absent in the evidence, necessitating further primary research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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